molecular formula C6H8N2O2S2 B2856691 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoic acid CAS No. 338408-48-3

2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoic acid

Cat. No.: B2856691
CAS No.: 338408-48-3
M. Wt: 204.26
InChI Key: JFZLTSZKHXCPCB-UHFFFAOYSA-N
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Description

2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoic acid is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a propanoic acid group attached to a thiadiazole ring, which is further substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoic acid typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-thiol with a suitable propanoic acid derivative. One common method includes the use of acetonitrile as a solvent and refluxing the mixture for a specific duration . The reaction conditions often involve the use of iodine and triethylamine in dimethylformamide at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl group or the sulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound.

Scientific Research Applications

2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, exerting a broad spectrum of biological activities . The exact pathways and molecular targets are still under investigation, but the compound’s mesoionic nature plays a crucial role in its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
  • 1,2,3-thiadiazole derivatives

Uniqueness

2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid group. This structural uniqueness contributes to its distinct chemical and biological properties compared to other thiadiazole derivatives .

Properties

IUPAC Name

2-(4-methylthiadiazol-5-yl)sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S2/c1-3-6(12-8-7-3)11-4(2)5(9)10/h4H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZLTSZKHXCPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)SC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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